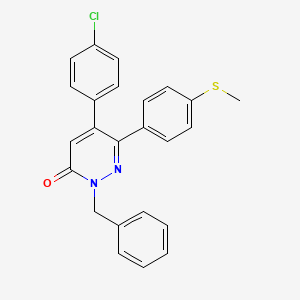
Carvotanacetone
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carvotanacetone can be achieved through various synthetic routes. One common method involves the conjugate addition of ethylzinc to 2-cyclohexen-1-one catalyzed by copper triflate combined with an azolium salt derived from (S)-leucinol . This reaction produces the corresponding (S)-adduct. Alternatively, using copper acetylacetonate in combination with the same ligand affords the ®-adduct as a major product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. it is likely that similar catalytic processes and reaction conditions are employed on a larger scale to achieve efficient and cost-effective synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Carvotanacetone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Carvotanacetone has various scientific research applications:
Biology: The compound’s stereochemistry makes it valuable in studying enzyme-substrate interactions and chiral recognition processes.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It is employed in the synthesis of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of Carvotanacetone involves its interaction with molecular targets and pathways. As an electrophile, it can undergo nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclohexen-1-one: A simpler analog with similar reactivity but lacking the isopropyl and methyl substituents.
2-Methyl-2-cyclohexen-1-one: Another analog with a methyl group at the 2-position but without the isopropyl group.
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, acetate: A related compound with an acetate ester functional group.
Uniqueness
The uniqueness of Carvotanacetone lies in its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C10H16O |
|---|---|
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
(5S)-2-methyl-5-propan-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,7,9H,5-6H2,1-3H3/t9-/m0/s1 |
Clé InChI |
WPGPCDVQHXOMQP-VIFPVBQESA-N |
SMILES |
CC1=CCC(CC1=O)C(C)C |
SMILES isomérique |
CC1=CC[C@@H](CC1=O)C(C)C |
SMILES canonique |
CC1=CCC(CC1=O)C(C)C |
Synonymes |
carvotanacetone |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[[4-[oxo-[4-(phenylmethyl)-1-piperazinyl]methyl]phenyl]methyl]benzenesulfonamide](/img/structure/B1241106.png)
![1-ethyl-N-[[1-(phenylmethyl)-2-benzimidazolyl]methyl]-5-benzimidazolamine](/img/structure/B1241107.png)
![O3-[2-(trifluoromethyl)benzoyl]-4-chloro-1-methyl-1H-pyrazole-3-carbohydroximamide](/img/structure/B1241108.png)






![4-[1-[2-[(3S)-1-(cyclopropylmethyl)-3-(3,4-dichlorophenyl)-6-oxopiperidin-3-yl]ethyl]azetidin-3-yl]piperazine-1-sulfonamide](/img/structure/B1241123.png)

